![molecular formula C16H12Cl2N2O3S2 B2702687 N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 898414-57-8](/img/structure/B2702687.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
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Overview
Description
“N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide” is a chemical compound. It contains a benzothiazole ring, which is a heterocyclic compound . This type of compounds often exhibits various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as thiazolium precatalysts, have been synthesized from primary amines, carbon disulfide, and alpha-halogenoketones .Scientific Research Applications
Antiviral and Antitumor Applications
- Antiviral Activity : Derivatives of chlorophenyl-thiadiazole sulfonamides have shown promise in antiviral applications. Specifically, certain sulfonamide derivatives exhibited anti-tobacco mosaic virus activity, highlighting the potential of such compounds in the field of virology and plant protection (Chen et al., 2010).
- Antitumor Activity : Research into sulfonamide derivatives has also uncovered their potential in cancer treatment. Compounds have been evaluated for their antiproliferative activity against various human cancer cell lines, demonstrating promising results in inhibiting tumor growth. This suggests that chlorophenyl-thiadiazole sulfonamides and their derivatives could be explored further as potential anticancer agents (Rostom, 2006).
Alzheimer’s Disease Treatment
A series of N-substituted derivatives have been synthesized to evaluate new drug candidates for Alzheimer’s disease, showcasing the diverse therapeutic potential of sulfonamide derivatives in neurodegenerative disease treatment (Rehman et al., 2018).
Anticonvulsant Agents
Research has demonstrated that heterocyclic compounds containing a sulfonamide moiety can exhibit significant anticonvulsant activity. This highlights the therapeutic potential of these compounds in the management of seizure disorders (Farag et al., 2012).
Mixed-ligand Copper(II)-sulfonamide Complexes
Studies on mixed-ligand copper(II)-sulfonamide complexes reveal their binding affinity to DNA and their antiproliferative activity against human tumor cells. This suggests a role in the development of new chemotherapeutic agents (González-Álvarez et al., 2013).
Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives have shown effective antimicrobial and antiproliferative activities, suggesting their use as potential therapeutic agents against various microbial infections and cancer (El-Gilil, 2019).
Mechanosynthesis of Sulfonyl-(thio)ureas
The application of mechanochemistry for the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs, presents a novel approach to drug synthesis, emphasizing the versatility of sulfonamide derivatives in pharmaceutical development (Tan et al., 2014).
Inhibition of Tumor-associated Isozyme IX
Sulfonamide derivatives have been investigated as inhibitors of the tumor-associated isozyme carbonic anhydrase IX, suggesting their potential application in the development of targeted antitumor therapies (Ilies et al., 2003).
Mechanism of Action
Target of Action
Compounds with a benzothiazole structure are often associated with a wide range of biological activities. They may interact with various enzymes or receptors in the body, but without specific studies on this compound, it’s difficult to identify its primary targets .
Mode of Action
The mode of action would depend on the specific targets of the compound. It could potentially inhibit or activate its target, leading to a cascade of biochemical reactions .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound affects. Benzothiazole derivatives have been found to be involved in a variety of pathways, including anti-inflammatory and analgesic pathways .
Result of Action
The molecular and cellular effects would depend on the compound’s targets and mode of action. For example, if the compound were an enzyme inhibitor, it could prevent the enzyme from carrying out its normal function, leading to changes at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, extreme pH or temperature could denature the compound, reducing its efficacy .
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S2/c17-10-1-4-12(5-2-10)25(22,23)8-7-15(21)20-16-19-13-6-3-11(18)9-14(13)24-16/h1-6,9H,7-8H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNLHZIWKQXNFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide |
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